![molecular formula C18H26FN3O3S B5554224 1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5554224.png)
1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine, commonly known as EFDP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in 1990 and has since gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
EFDP acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. It also has affinity for the dopamine D2 receptor. EFDP has been shown to increase the release of serotonin and dopamine in the brain, leading to its potential use as a therapeutic agent for various neurological disorders.
Biochemical and Physiological Effects:
EFDP has been shown to have various biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, leading to its potential use as a therapeutic agent for various neurological disorders. EFDP has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of EFDP is its selectivity for serotonin and dopamine receptors, making it a useful tool for studying these receptors in the brain. However, EFDP has limitations in terms of its solubility and stability, making it difficult to use in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on EFDP. One area of interest is its potential use as a therapeutic agent for various neurological disorders, such as anxiety and depression. Additionally, EFDP could be further studied as a ligand for imaging serotonin receptors in the brain, potentially leading to improved diagnosis and treatment of neurological disorders. Finally, EFDP could be modified to improve its solubility and stability, making it a more useful tool for studying serotonin and dopamine receptors in the brain.
Synthesemethoden
EFDP can be synthesized through a multistep process involving the reaction of 4-fluorobenzonitrile with ethylsulfonyl chloride to form 4-fluorobenzylsulfonyl chloride. This intermediate is then reacted with piperazine to yield 1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine.
Wissenschaftliche Forschungsanwendungen
EFDP has been studied extensively for its potential applications in various fields. One of the major areas of research has been its use as a ligand for imaging serotonin receptors in the brain. It has also been investigated for its potential as a therapeutic agent for various neurological disorders.
Eigenschaften
IUPAC Name |
(1-ethylsulfonylpiperidin-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O3S/c1-2-26(24,25)22-9-7-15(8-10-22)18(23)21-13-11-20(12-14-21)17-5-3-16(19)4-6-17/h3-6,15H,2,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCIBGORHQYPOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Ethylsulfonyl)piperidin-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.